molecular formula C16H22O2 B3032819 Benzenebutanoic acid, 4-cyclohexyl- CAS No. 54338-32-8

Benzenebutanoic acid, 4-cyclohexyl-

Cat. No.: B3032819
CAS No.: 54338-32-8
M. Wt: 246.34 g/mol
InChI Key: ZSAFGAFKVCMCIQ-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a benzenebutanoic acid backbone with a cyclohexyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 4-cyclohexyl- can be achieved through various methods. One common approach involves the esterification of cyclohexene with acetic acid, catalyzed by Brønsted–Lewis acids bifunctionalized heteropolyacid based ionic liquids . The reaction conditions typically include a temperature range of 333.15–363.15 K and the use of a catalyst dosage optimized for high selectivity and yield.

Industrial Production Methods

Industrial production methods for benzenebutanoic acid, 4-cyclohexyl- often involve large-scale esterification processes. These methods utilize advanced catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of solid acid catalysts, such as Brønsted–Lewis acids bifunctionalized heteropolyacid based ionic liquids, is common in industrial settings due to their reusability and excellent catalytic performance .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 4-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl esters of mono- and dicarboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Cyclohexyl esters of mono- and dicarboxylic acids.

    Reduction: Corresponding alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenebutanoic acid, 4-cyclohexyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenebutanoic acid, 4-cyclohexyl- involves its interaction with specific molecular targets and pathways. For example, in esterification reactions, the compound acts as a substrate that undergoes acylation with mixed anhydrides, leading to the formation of ester compounds . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Benzenebutanoic acid, 4-cyclohexyl- can be compared with other similar compounds, such as:

    Benzenebutanoic acid, 4-phenyl-: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Benzenebutanoic acid, 4-methyl-: Contains a methyl group at the fourth carbon instead of a cyclohexyl group.

    Benzenebutanoic acid, 4-ethyl-: Features an ethyl group at the fourth carbon position.

The uniqueness of benzenebutanoic acid, 4-cyclohexyl- lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h9-12,14H,1-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAFGAFKVCMCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202709
Record name Benzenebutanoic acid, 4-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54338-32-8
Record name Benzenebutanoic acid, 4-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054338328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenebutanoic acid, 4-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-cyclohexylbenzoyl)propionic acid (10.7 g), acetic acid (100 ml) and perchloric acid (2.3 ml) was hydrogenated in the presence of 5% palladium carbon (50% wet, 3.0g) at room temperature under ordinary pressure. After removal of the catalyst by filtration, the filtrate was concentrated under reduced pressure. After water (100 ml) was added, the residue was extracted with ethyl acetate. The ethyl acetate layer was washed with water and brine, and dried (MgSO4), after which the solvent was evaporated off, to yield 4-(4-cyclohexylphenyl)butyric acid (10.4 g, 100%) as an oil.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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